molecular formula C15H21N3O4 B14173867 Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate CAS No. 4064-75-9

Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate

Cat. No.: B14173867
CAS No.: 4064-75-9
M. Wt: 307.34 g/mol
InChI Key: BFOCXKFXVYUSPP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxy group, and a prop-2-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy and prop-2-ynoxy groups. The final step involves the esterification of the butanoate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution can produce a wide range of substituted derivatives .

Scientific Research Applications

Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and prop-2-ynoxy groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate
  • Methyl 4-[(2-hydroxy-3-prop-2-ynoxypropyl)-pyrimidin-2-ylamino]butanoate

Uniqueness

Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate is unique due to its combination of functional groups and the presence of a pyrimidine ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

4064-75-9

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

methyl 4-[(2-hydroxy-3-prop-2-ynoxypropyl)-pyrimidin-2-ylamino]butanoate

InChI

InChI=1S/C15H21N3O4/c1-3-10-22-12-13(19)11-18(9-4-6-14(20)21-2)15-16-7-5-8-17-15/h1,5,7-8,13,19H,4,6,9-12H2,2H3

InChI Key

BFOCXKFXVYUSPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN(CC(COCC#C)O)C1=NC=CC=N1

Origin of Product

United States

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